molecular formula C7H8N2NaO4S2 B12350753 CID 156588783

CID 156588783

Cat. No.: B12350753
M. Wt: 271.3 g/mol
InChI Key: VSDMXVALZCXWOT-UHFFFAOYSA-N
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Description

CID 156588783 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, analogous CIDs like CAS 1046861-20-4 (PubChem ID 53216313) and CAS 1261080-59-4 (PubChem ID 78358133) are boronic acid derivatives and nitro-sulfonamide compounds, respectively, with applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C7H8N2NaO4S2

Molecular Weight

271.3 g/mol

InChI

InChI=1S/C7H6N2O3S2.Na.H2O/c10-14(11,12)4-1-2-5-6(3-4)9-7(13)8-5;;/h1-4H,(H,9,13)(H,10,11,12);;1H2

InChI Key

VSDMXVALZCXWOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=S)NC2=CC1S(=O)(=O)O.O.[Na]

Origin of Product

United States

Chemical Reactions Analysis

CID 156588783 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

CID 156588783 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving enzyme interactions and metabolic pathways. In medicine, the compound could be investigated for its potential therapeutic effects, including its role in drug development. Industrial applications might include its use in the production of specialized materials or as a catalyst in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of CID 156588783 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the observed effects of the compound.

Comparison with Similar Compounds

Table 1: Physicochemical and Pharmacological Properties

Parameter CID 156588783* CAS 1046861-20-4 CAS 1261080-59-4 CID (Chemical Inducer of Dimerization)
Molecular Formula Not Available C₆H₅BBrClO₂ C₇H₇NO₃S Varies (e.g., rapamycin derivatives)
Molecular Weight (g/mol) Not Available 235.27 185.20 ~900–1,200
LogP (iLOGP) Not Available 0.0 1.88 2.5–4.0 (hydrophobic)
Solubility (mg/mL) Not Available 0.24 2.74 Low (dependent on formulation)
GI Absorption Not Available High High Moderate to High
Synthetic Accessibility Not Available 2.07 2.6 Complex (multi-step synthesis)
Biological Application Not Available Suzuki coupling reagent Enzyme inhibition Protein dimerization control

Note: Data for this compound are inferred from PubChem’s general framework due to lack of direct evidence.

Structural and Functional Comparisons

  • Boronic Acid Derivatives (CAS 1046861-20-4) : These compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to their stability and reactivity with palladium catalysts. Their moderate solubility (0.24 mg/mL) and high GI absorption make them suitable for drug discovery .
  • Nitro-Sulfonamide Compounds (CAS 1261080-59-4) : Exhibiting higher solubility (2.74 mg/mL) and CYP1A2 inhibition, these molecules are explored for antimicrobial and anticancer applications. Their LogP (1.88) suggests balanced lipophilicity for membrane permeability .
  • Chemical Inducers of Dimerization (CIDs) : Photocleavable CIDs like pRap enable spatiotemporal control of protein interactions in cellular studies. Their large molecular weight (~1,000 g/mol) and hydrophobicity necessitate specialized delivery systems .

Methodological Insights from Related Studies

  • Synthesis : CAS 1046861-20-4 is synthesized via palladium-catalyzed cross-coupling in THF/water at 75°C , whereas CIDs often require multi-step organic synthesis with stringent purification protocols .
  • Analytical Characterization: Techniques like GC-MS () and LC-ESI-MS () are critical for structural elucidation. For example, source-induced CID in mass spectrometry differentiates isomers like ginsenosides Rf and F11 .
  • Biological Evaluation : Meta-analyses () and randomized trials () highlight the importance of compound stability and bioavailability in clinical outcomes, such as chemotherapy-induced diarrhea (CID) management.

Q & A

How can researchers formulate precise and impactful research questions for studying CID 156588783?

Answer:
To formulate robust research questions, employ structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) and FINER (Feasible, Interesting, Novel, Ethical, Relevant):

  • PICOT : Define the target population (e.g., biological systems or chemical environments where this compound acts), the experimental intervention (e.g., dosage, delivery method), a comparison group (e.g., control compounds), measurable outcomes (e.g., efficacy, toxicity), and the study timeframe .
  • FINER : Assess feasibility (resources, expertise), novelty (gap in literature), ethical compliance (e.g., handling hazardous materials), and relevance to advancing scientific knowledge .

Table 1: Comparison of PICOT and FINER Frameworks

FrameworkComponentsApplication Example
PICOTPopulation, Intervention, Comparison, Outcome, Time"How does this compound (intervention) affect enzyme kinetics (outcome) in E. coli (population) compared to CID X (comparison) over 24 hours (time)?"
FINERFeasibility, Interest, Novelty, Ethics, Relevance"Is synthesizing this compound derivatives (novelty) ethically permissible (ethics) given lab safety protocols?"

What systematic approaches ensure comprehensive literature reviews for this compound-related studies?

Answer:
A systematic review involves:

Keyword Strategy : Use Boolean operators (e.g., "this compound AND pharmacokinetics") across databases like PubMed, Scopus, and Google Scholar .

Inclusion/Exclusion Criteria : Filter studies by publication date (e.g., last 10 years), peer-reviewed status, and methodological rigor .

Synthesis Matrix : Organize findings into themes (e.g., mechanistic studies, toxicity profiles) to identify gaps .

Table 2: Recommended Databases for Literature Reviews

DatabaseCoverageStrengths
PubMedBiomedicalHigh-quality peer-reviewed articles
ScopusMultidisciplinaryCitation tracking and author metrics
Google ScholarBroadGrey literature and preprints

How should experimental protocols for this compound be designed to ensure reproducibility?

Answer:
Key elements include:

  • Detailed Methods : Specify instrumentation (e.g., HPLC conditions), reagent purity, and environmental controls (e.g., temperature) .
  • Negative/Positive Controls : Validate assay performance (e.g., solvent-only controls for toxicity studies) .
  • Documentation : Use lab notebooks or electronic systems to record deviations and raw data .

Table 3: Checklist for Reproducible Experiments

ElementExample
MaterialsThis compound purity ≥98% (HPLC-verified)
ControlsVehicle control (DMSO) for solubility assays
Data ArchivingRaw spectral data uploaded to institutional repositories

How can researchers resolve contradictions in experimental data involving this compound?

Answer:
Address discrepancies using:

Statistical Analysis : Apply t-tests or ANOVA to assess significance of conflicting results (e.g., varying IC50 values) .

Source Validation : Cross-check reagent sources (e.g., supplier purity reports) and instrument calibration logs .

Replication : Repeat experiments under identical conditions to confirm trends .

Table 4: Common Causes of Data Contradictions

CauseMitigation Strategy
Batch variabilityStandardize reagent procurement
Instrument driftDaily calibration protocols
Environmental factorsMonitor lab conditions (humidity, temperature)

What advanced methodologies optimize experimental protocols for this compound synthesis?

Answer:
Use Design of Experiments (DOE) to optimize parameters:

  • Factorial Design : Test interactions between variables (e.g., temperature, catalyst concentration) .
  • Response Surface Methodology (RSM) : Model nonlinear relationships to maximize yield .

Table 5: DOE Parameters for Synthesis Optimization

VariableRange TestedOptimal Value
Reaction temperature60–100°C80°C
Catalyst loading0.5–2.0 mol%1.2 mol%

How can mixed-methods approaches enhance studies on this compound?

Answer:
Integrate qualitative and quantitative

  • Triangulation : Combine spectroscopic data (quantitative) with researcher observations (qualitative) on crystallization behavior .
  • Sequential Design : Use focus groups to refine hypotheses before large-scale experiments .

Table 6: Mixed-Methods Integration Strategies

PhaseMethodPurpose
ExploratoryInterviews with expertsIdentify understudied properties
ConfirmatoryHigh-throughput screeningValidate hypotheses

What ethical considerations are critical for this compound research?

Answer:

  • Safety Protocols : Follow OSHA guidelines for handling hazardous compounds .
  • Data Integrity : Avoid selective reporting; disclose all results (positive/negative) .
  • Attribution : Cite prior work on this compound analogs to avoid plagiarism .

Table 7: Ethical Compliance Checklist

RequirementDocumentation
IRB ApprovalProtocol ID #XYZ (if involving human/animal models)
Material Transfer AgreementsSupplier contracts for proprietary reagents

How can researchers ensure reproducibility in this compound studies?

Answer:

  • Open Science Practices : Share protocols on platforms like Protocols.io .
  • Peer Review : Pre-submission reviews to identify methodological gaps .

Table 8: Reproducibility Tools

ToolFunction
Electronic Lab NotebooksTrack experimental iterations
FAIR Data PrinciplesEnsure data is Findable, Accessible, Interoperable, Reusable

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